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Compound of Interest

Compound Name: 1,2-Diiodoethane

Cat. No.: B146647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,2-
diiodoethane, a vital organoiodine compound utilized in various organic synthesis applications.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable data and methodologies for its

identification and characterization.

Spectral Data Summary
The quantitative spectral data for 1,2-diiodoethane are summarized in the tables below,

providing a clear reference for its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectral Data
Parameter ¹H NMR ¹³C NMR

Chemical Shift (δ) 3.75 ppm[1] -5.0 ppm[2]

Multiplicity Singlet Singlet

Solvent CDCl₃[2][3] CDCl₃[2]

Reference Tetramethylsilane (TMS)[4][5] Tetramethylsilane (TMS)[2][4]

Coupling Constant Not Applicable Not Applicable
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Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)

Vibrational Mode

Assignment
Intensity Sample Phase

2960 - 2850 C-H Stretch (alkane) Medium Solid

1420 - 1405 CH₂ Scissoring Medium Solid

1170 - 1150 CH₂ Wagging Medium Solid

600 - 500 C-I Stretch Strong Solid

Note: Specific peak values can vary slightly based on the sample preparation method (e.g.,

KBr pellet, Nujol mull, or solution).

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment

282 ~15 [C₂H₄I₂]⁺ (Molecular Ion)

155 100 [C₂H₄I]⁺

127 ~60 [I]⁺

28 ~50 [C₂H₄]⁺

27 ~85 [C₂H₃]⁺

Data obtained via Electron Ionization (EI) Mass Spectrometry.[6]

Experimental Protocols
Detailed methodologies for acquiring the spectral data presented above are provided to ensure

reproducibility.

NMR Spectroscopy Protocol
1. Sample Preparation:

Accurately weigh approximately 10-20 mg of 1,2-diiodoethane.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% tetramethylsilane (TMS) as an internal reference.[4]

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.[4][7]

The spectrometer is locked to the deuterium signal of the CDCl₃.

Standard acquisition parameters for a routine ¹H spectrum are used, including a 30° pulse

angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Data Acquisition:

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding

frequency (e.g., 100 MHz or 125 MHz).[4][8]

A standard proton-decoupled pulse sequence is utilized.

The receiver gain is optimized, and a sufficient number of scans are acquired.

The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm, which is then

calibrated to the TMS scale at 0.00 ppm.[9]

Infrared (IR) Spectroscopy Protocol
1. Sample Preparation (KBr Pellet Method):

A small amount of 1,2-diiodoethane (1-2 mg) is finely ground with approximately 100-200

mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

The homogenous mixture is then compressed in a pellet die under high pressure (several

tons) to form a transparent or translucent pellet.

2. Data Acquisition:
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A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is placed in the sample holder of an FTIR

spectrometer.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[10]

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber (cm⁻¹).

Mass Spectrometry Protocol
1. Sample Introduction:

A small amount of 1,2-diiodoethane is introduced into the mass spectrometer, typically via a

direct insertion probe for solid samples or after separation by gas chromatography for volatile

samples.

2. Ionization (Electron Ionization - EI):

The sample molecules in the gas phase are bombarded with a beam of high-energy

electrons (typically 70 eV).[8][11][12]

This causes the ejection of an electron from the molecule, forming a positively charged

molecular ion (M⁺) and subsequent fragment ions.[11][12]

3. Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

A detector measures the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations
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The following diagrams illustrate the logical workflow of the spectroscopic analysis of 1,2-
diiodoethane.
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Caption: Workflow for the spectroscopic analysis of 1,2-diiodoethane.
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Caption: Proposed fragmentation pathway of 1,2-diiodoethane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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